![molecular formula C7H6N2O2S B1605001 5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 75860-79-6](/img/structure/B1605001.png)
5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione
Overview
Description
5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that has been the subject of extensive scientific research. This compound is of great interest due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Scientific Research Applications
Antimicrobial Agents
5-Methylthieno[2,3-d]pyrimidine derivatives have shown promising results as antimicrobial agents. They have been tested against various bacterial strains and fungi, including Bacillus subtilis and Candida albicans . The modification of this compound with different substituents has led to enhanced antimicrobial activity, sometimes outperforming standard drugs like Streptomycin .
Antitumor Activity
Certain derivatives of 5-Methylthieno[2,3-d]pyrimidine have been investigated for their antitumor properties. These compounds have demonstrated effectiveness against transplantable tumors in mice and have shown superior activity compared to other antitumor agents . This suggests potential applications in cancer research and therapy.
Protein Kinase Inhibition
Thienopyrimidines, including 5-Methylthieno[2,3-d]pyrimidine, are known to act as inhibitors of protein kinases. For instance, they can inhibit CK1δ , a kinase involved in regulating circadian rhythms, Wnt signaling, and DNA damage response. This opens up avenues for research into treatments for diseases related to these biological processes.
Anticancer and Anti-proliferative Activities
Research has indicated that 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can inhibit the proliferation of cancer cells, such as A549 and MCF-7 cells . These findings are significant for the development of new anticancer drugs and understanding the mechanisms of cell proliferation.
Synthesis of Biologically Active Compounds
5-Methylthieno[2,3-d]pyrimidine serves as an intermediate in the synthesis of various biologically active compounds. It is involved in the synthesis of molecules with antimicrobial, anti-inflammatory, and antiviral properties, which are crucial in pharmaceutical research .
Chemical Synthesis Intermediate
This compound is also used as an intermediate in chemical synthesis processes. For example, it is involved in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, showcasing its versatility in organic synthesis and the production of other complex molecules.
Molecular Docking Studies
Molecular docking studies have been conducted using derivatives of 5-Methylthieno[2,3-d]pyrimidine to understand their interaction with biological targets. These studies help in elucidating the mechanism of action of new drugs and in the design of molecules with specific biological activities .
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .
Biochemical Pathways
If we consider the potential targets (pi3k and protein tyrosine kinases), the compound could impact several pathways including the pi3k/akt/mtor pathway, which is involved in cell cycle progression, survival, and growth .
Result of Action
Based on the potential targets, the compound could potentially inhibit cell growth and proliferation by blocking the activity of pi3k and protein tyrosine kinases .
properties
IUPAC Name |
5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-6-4(3)5(10)8-7(11)9-6/h2H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPAIVLIOXQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302747 | |
Record name | 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione | |
CAS RN |
75860-79-6 | |
Record name | 75860-79-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 75860-79-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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